

# Crystal Structure Analysis of N,N'-bis(3-acetylphenyl)thiourea: Data Unavailable

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N,N'-bis(3-acetylphenyl)thiourea*

Cat. No.: *B11958022*

[Get Quote](#)

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published crystal structure analysis for **N,N'-bis(3-acetylphenyl)thiourea**. While the compound, also known as 1,3-bis(3-acetylphenyl)-2-thiourea, is commercially available (CAS Number: 195525-93-0), its three-dimensional atomic arrangement in the solid state has not been determined and deposited in accessible databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

To provide a representative in-depth technical guide that adheres to the requested format, the closely related and structurally characterized compound, 3-acetyl-1-phenylthiourea, will be used as a surrogate. The following sections present a detailed analysis of its crystal structure, experimental protocols, and molecular interactions, illustrating the type of information that would be available for the original compound of interest had its structure been publicly determined.

## In-Depth Technical Guide: Crystal Structure Analysis of 3-Acetyl-1-phenylthiourea

This guide details the synthesis, experimental procedures, and results of the single-crystal X-ray diffraction analysis of 3-acetyl-1-phenylthiourea, a compound that serves as a valuable analogue for understanding the structural properties of N-acylthiourea derivatives.

## Data Presentation

The crystallographic data for 3-acetyl-1-phenylthiourea is summarized in the tables below. The structure was resolved in the monoclinic space group P21/c, with two symmetry-independent molecules in the asymmetric unit.[1][2][3]

Table 1: Crystal Data and Structure Refinement for 3-Acetyl-1-phenylthiourea[1][2][3]

| Parameter                   | Value                                            |
|-----------------------------|--------------------------------------------------|
| Empirical Formula           | C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> OS |
| Formula Weight              | 194.25 g/mol                                     |
| Temperature                 | 296 K                                            |
| Wavelength (Mo K $\alpha$ ) | 0.71073 Å                                        |
| Crystal System              | Monoclinic                                       |
| Space Group                 | P2 <sub>1</sub> /c                               |
| Unit Cell Dimensions        |                                                  |
| a                           | 10.1911 (2) Å                                    |
| b                           | 22.5480 (4) Å                                    |
| c                           | 8.9736 (2) Å                                     |
| $\alpha$                    | 90°                                              |
| $\beta$                     | 112.449 (1)°                                     |
| $\gamma$                    | 90°                                              |
| Volume                      | 1905.77 (7) Å <sup>3</sup>                       |
| Z                           | 8                                                |
| Calculated Density          | 1.354 Mg/m <sup>3</sup>                          |
| Absorption Coefficient      | 0.30 mm <sup>-1</sup>                            |
| F(000)                      | 816                                              |
| Data Collection             |                                                  |
| Diffractometer              | Bruker Kappa APEXII CCD                          |
| Reflections Collected       | 16643                                            |
| Independent Reflections     | 4679 [R(int) = 0.024]                            |
| Refinement                  |                                                  |

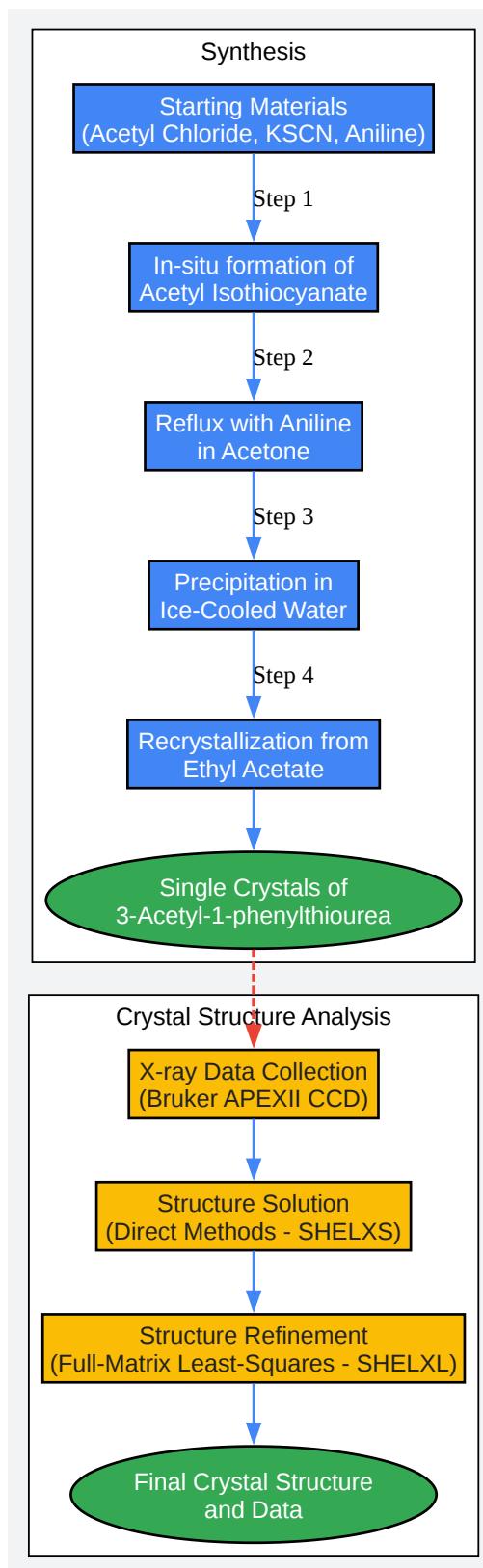
|                                   |                                             |
|-----------------------------------|---------------------------------------------|
| Refinement Method                 | Full-matrix least-squares on F <sup>2</sup> |
| Data / Restraints / Params        | 4679 / 0 / 228                              |
| Goodness-of-fit on F <sup>2</sup> | 1.05                                        |
| Final R indices [I>2σ(I)]         | R1 = 0.045, wR2 = 0.129                     |
| R indices (all data)              | R1 = 0.0616, wR2 = 0.1407                   |

Table 2: Selected Hydrogen Bond Geometries (Å, °)[1]

| Donor–<br>H…Accepto<br>r      | D–H  | H…A  | D…A         | D–H…A | Symmetry<br>Code     |
|-------------------------------|------|------|-------------|-------|----------------------|
| N1–H1A…O1                     | 0.86 | 1.97 | 2.662 (2)   | 136   | Intramolecula<br>r   |
| N3–H3A…O2                     | 0.86 | 1.98 | 2.664 (2)   | 135   | Intramolecula<br>r   |
| N1–H1A…O2 <sup>i</sup>        | 0.86 | 2.29 | 3.1418 (18) | 171   | x, -y+1/2,<br>z+1/2  |
| N2–H2A…S2 <sup>ii</sup>       | 0.86 | 2.51 | 3.3550 (18) | 166   | -x, -y, -z           |
| N3–H3A…O1 <sup>i</sup>        | 0.86 | 2.42 | 3.1418 (18) | 142   | x, -y+1/2, z-<br>1/2 |
| N4–H4A…S1 <sup>ii</sup>       | 0.86 | 2.57 | 3.4150 (18) | 168   | -x, -y, -z           |
| C18–<br>H18B…S1 <sup>ii</sup> | 0.96 | 2.83 | 3.594 (3)   | 137   | -x, -y, -z           |

## Experimental Protocols

The synthesis of the title compound was achieved through a multi-step one-pot reaction.


- Isothiocyanate Formation: Acetyl chloride (0.1 mol) was added dropwise to a stirred solution of potassium thiocyanate (KSCN, 0.11 mol) in 50 ml of dry acetone. This in-situ reaction

forms acetyl isothiocyanate.

- **Thiourea Synthesis:** Aniline (0.1 mol) dissolved in 25 ml of dry acetone was slowly added to the reaction mixture.
- **Reaction and Precipitation:** The mixture was refluxed for 5-10 minutes. After reflux, the mixture was poured into ice-cooled water, which resulted in the formation of a crude precipitate.
- **Crystallization:** The crude product was recrystallized from ethyl acetate to yield light green prisms suitable for X-ray diffraction.
- **Data Collection:** A single crystal of suitable dimensions ( $0.35 \times 0.25 \times 0.22$  mm) was mounted on a Bruker Kappa APEXII CCD diffractometer. Data were collected at 296 K using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å). A multi-scan absorption correction was applied using SADABS.
- **Structure Solution and Refinement:** The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on  $F^2$  using SHELXL97. Hydrogen atoms were positioned geometrically (C–H = 0.93–0.96 Å, N–H = 0.86 Å) and refined using a riding model.

## Visualizations

The following diagrams illustrate the experimental workflow and the key molecular interactions within the crystal structure of 3-acetyl-1-phenylthiourea.



[Click to download full resolution via product page](#)

Experimental Workflow for 3-Acetyl-1-phenylthiourea.

Key Hydrogen Bonding Interactions.

## Discussion of the Crystal Structure

The crystal structure of 3-acetyl-1-phenylthiourea reveals two independent molecules in the asymmetric unit, which differ slightly in their geometric conformation.[1][2] In both molecules, the acetylthiourea fragment is nearly planar.[1] The dihedral angles between the phenyl ring and the acetylthiourea moiety are 50.71 (6)° and 62.79 (6)° for the two molecules, respectively. [2]

A significant feature of the molecular conformation is the presence of an intramolecular N—H···O hydrogen bond, which forms a stable six-membered ring motif denoted as S(6) in graph-set notation.[1][2] This interaction occurs between the amide hydrogen and the carbonyl oxygen atom.

The crystal packing is dominated by a network of intermolecular hydrogen bonds. Molecules are linked into a one-dimensional polymeric network extending along the direction.[1][2] Specifically, N—H···S hydrogen bonds link molecules to form cyclic  $R^{2_2}(8)$  motifs.[1][3] Furthermore, N—H···O and N—H···S interactions together create larger  $R^{2_2}(12)$  ring motifs, contributing to the stability of the crystal lattice.[2] A C—H···S interaction is also observed, further stabilizing the packing arrangement.[1] The intra- and intermolecular N—H···O interactions are part of a three-center hydrogen bond system.[2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Acetyl-1-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure Analysis of N,N'-bis(3-acetylphenyl)thiourea: Data Unavailable]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11958022#crystal-structure-analysis-of-n-n-bis-3-acetylphenyl-thiourea>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)